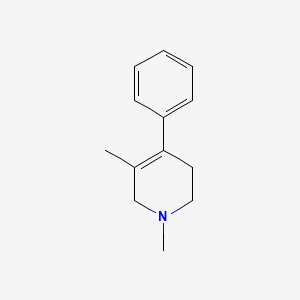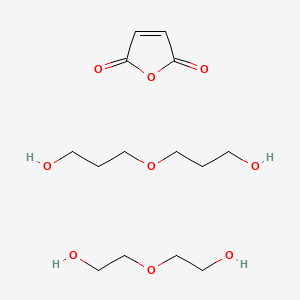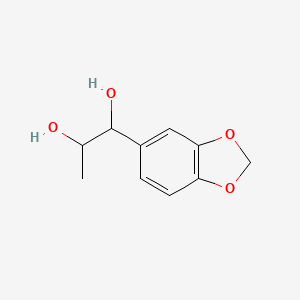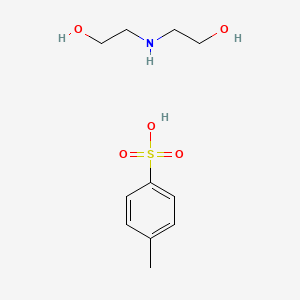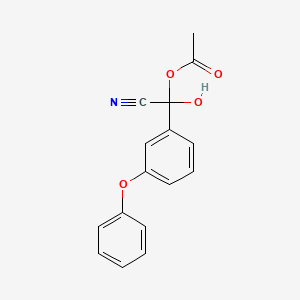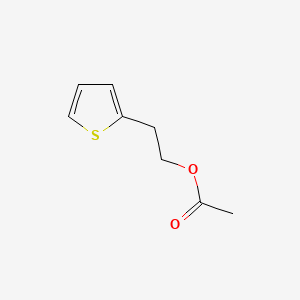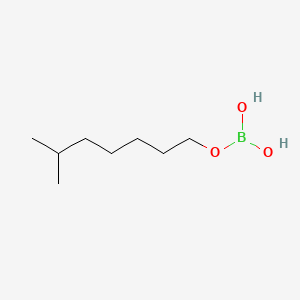
Boric acid, isooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boric acid, isooctyl ester: is an organic compound derived from boric acid and isooctyl alcohol. It is a type of boronic ester, which is characterized by the presence of a boron atom bonded to an oxygen atom that is further bonded to an organic group. Boronic esters are known for their versatility in organic synthesis and their applications in various fields such as chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boric acid, isooctyl ester can be synthesized through the esterification of boric acid with isooctyl alcohol. The reaction typically involves the dehydration of boric acid with isooctyl alcohol under acidic conditions. The process can be represented by the following reaction:
B(OH)3+3C8H17OH→B(O-C8H17)3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and isooctyl alcohol are mixed in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the removal of water and drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: Boric acid, isooctyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to boric acid and isooctyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different boronic esters.
Oxidation and Reduction: While boronic esters are generally stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as an acid or base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Hydrolysis: Boric acid and isooctyl alcohol.
Transesterification: Different boronic esters depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced boronic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boric acid, isooctyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors due to their ability to form reversible covalent bonds with diols and other functional groups .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with self-healing properties. The dynamic covalent bonds formed by boronic esters contribute to the self-healing capabilities of these materials .
Wirkmechanismus
The mechanism of action of boric acid, isooctyl ester involves the formation of reversible covalent bonds with diols and other functional groups. This property is utilized in various applications, such as enzyme inhibition and self-healing materials. The boron atom in the ester can interact with hydroxyl groups, forming stable yet reversible complexes that can undergo dynamic exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Another boronic acid derivative used in organic synthesis and as a glucose sensor.
Methylboronic acid: A simpler boronic acid used in various chemical reactions.
Vinylboronic acid: Used in polymer chemistry and as a monomer for polymerization reactions.
Uniqueness: Boric acid, isooctyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to form reversible covalent bonds makes it particularly valuable in applications requiring dynamic and self-healing materials .
Eigenschaften
CAS-Nummer |
67989-25-7 |
|---|---|
Molekularformel |
C8H19BO3 |
Molekulargewicht |
174.05 g/mol |
IUPAC-Name |
6-methylheptoxyboronic acid |
InChI |
InChI=1S/C8H19BO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8,10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
UDMIFBTZCOWXLV-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



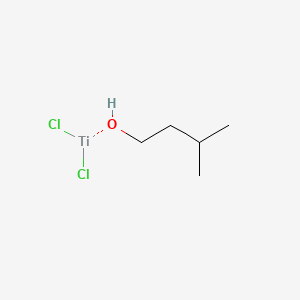
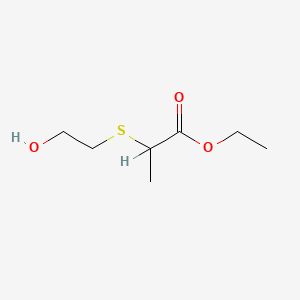

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
